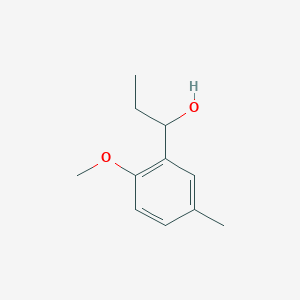
1-(2-Methoxy-5-methylphenyl)propan-1-ol
Übersicht
Beschreibung
1-(2-Methoxy-5-methylphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O2 It is characterized by a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-5-methylphenyl)propan-1-ol can be synthesized through several methods. One common approach involves the alkylation of 2-methoxy-5-methylphenol with a suitable alkyl halide, followed by reduction. For example:
Step 1: Alkylation of 2-methoxy-5-methylphenol with 1-bromopropane in the presence of a base such as potassium carbonate.
Step 2: Reduction of the resulting 1-(2-methoxy-5-methylphenyl)propan-1-one using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods: Industrial production may involve similar
Biologische Aktivität
1-(2-Methoxy-5-methylphenyl)propan-1-ol, also known as 2-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₅NO₂. It features an amino group, a methoxy group, and a methyl-substituted phenyl ring, which contribute to its unique chemical properties and biological activities. The presence of a chiral center allows for the existence of two enantiomers, which may exhibit different biological effects.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The compound is believed to modulate neurotransmitter pathways, influencing various biological targets within the body. Specifically, it may interact with:
- Monoamine Transporters : Evidence suggests that this compound can affect the uptake of neurotransmitters such as serotonin and norepinephrine, which are crucial in mood regulation and other physiological processes.
- Enzymatic Activity : The amino group can form hydrogen bonds with biological molecules, while the methoxy group participates in hydrophobic interactions. These interactions can modulate enzyme activity and receptor interactions.
Biological Activities
Research has identified several potential biological activities associated with this compound:
1. Antidepressant Effects
- Studies indicate that the compound may exhibit antidepressant-like properties by enhancing serotonergic and noradrenergic neurotransmission.
2. Anti-inflammatory Properties
- Preliminary research suggests that it may also possess anti-inflammatory effects, potentially making it useful in treating conditions characterized by inflammation.
3. Neuroprotective Effects
- The compound has been investigated for its neuroprotective capabilities, particularly in models of neurodegenerative diseases where glutamate-induced excitotoxicity is a concern .
Research Findings and Case Studies
Several studies have explored the biological effects of this compound:
Eigenschaften
IUPAC Name |
1-(2-methoxy-5-methylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-10(12)9-7-8(2)5-6-11(9)13-3/h5-7,10,12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTNNLQJPSBEIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















